molecular formula C25H16F2N2S B4630408 2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile

2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile

Cat. No. B4630408
M. Wt: 414.5 g/mol
InChI Key: NSYKDVBVTATUEE-UHFFFAOYSA-N
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Description

The compound "2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile" is a complex organic molecule involving fluorine atoms. It falls within the broader category of organic fluorine compounds, known for their unique chemical properties and applications in various fields.

Synthesis Analysis

The synthesis of similar fluorine-substituted compounds has been described in several studies. For instance, Banu et al. (2014) detailed the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, highlighting the use of spectroscopic methods like NMR and mass spectrometry for analysis (Banu et al., 2014). This approach is likely applicable to the synthesis of our target compound.

Molecular Structure Analysis

The molecular structure of fluorine-substituted compounds is often analyzed using X-ray crystallography. For example, Saeed et al. (2011) studied the structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, utilizing X-ray diffraction and vibrational spectra (Saeed et al., 2011).

Chemical Reactions and Properties

The chemical behavior of fluorine-containing compounds can be quite diverse. Elmas (2017) reported on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, demonstrating the reactivity of such compounds under various conditions (Elmas, 2017).

Physical Properties Analysis

The physical properties of fluorine-containing organic compounds are influenced by their molecular structure. Yin et al. (2008) synthesized a compound involving fluorophenyl and thiadiazole rings, providing insights into the physical properties through crystallographic studies (Yin et al., 2008).

Chemical Properties Analysis

The chemical properties, particularly reactivity and stability, of fluorine-substituted compounds are crucial. Sareen et al. (2006) synthesized and evaluated the antimicrobial activity of various fluorine-containing compounds, shedding light on their chemical properties (Sareen et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile is a compound involved in various synthetic and structural studies, contributing significantly to the field of organic chemistry. Research focuses on the synthesis and characterization of similar compounds, highlighting their potential in creating materials with specific photophysical properties. For example, compounds with fluorine substitutions have been synthesized, showing promise in applications ranging from organic photoemitting diodes to potential anticancer agents due to their unique structural characteristics and biological activities (Pannipara et al., 2015; Banu et al., 2014).

Photophysical and Biological Properties

The photophysical properties of compounds similar to 2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile have been extensively studied, revealing their potential in various applications, including as probes for studying biological systems and as materials in photonic devices. These studies are crucial for understanding the interaction of such compounds with light and their stability under different conditions, which is essential for designing efficient photonic materials (Asiri et al., 2015).

Anticancer Activity

The structural motif found in 2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile is also present in compounds that have shown promising anticancer activities. This suggests the potential therapeutic applications of such compounds, where the specific structural features could be responsible for targeting and inhibiting cancer cell growth. Research in this area is crucial for the development of new anticancer agents, with studies showing that certain fluorinated compounds exhibit significant activity against various cancer cell lines, highlighting the importance of fluorine atoms in enhancing the biological activity of these molecules (Zhou et al., 2020).

properties

IUPAC Name

4-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N2S/c26-20-10-6-17(7-11-20)16-30-25-23(15-28)22(18-8-12-21(27)13-9-18)14-24(29-25)19-4-2-1-3-5-19/h1-14H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYKDVBVTATUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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